N-(cyclohexylmethyl)-3-fluorobenzamide
Description
N-(cyclohexylmethyl)-3-fluorobenzamide (CAS: 2267-94-9) is a fluorinated benzamide derivative with a cyclohexylmethyl group attached to the amide nitrogen and a 3-fluorobenzoyl moiety. This compound is primarily utilized as a laboratory chemical and in the synthesis of specialized chemical products . Its structure combines the lipophilic cyclohexylmethyl group with the electron-withdrawing fluorine atom, influencing its physicochemical properties, such as solubility and reactivity.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAAEVBOHQOPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with cyclohexylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of 3-fluorobenzoyl chloride: 3-fluorobenzoic acid is treated with thionyl chloride (SOCl₂) to form 3-fluorobenzoyl chloride.
Amidation reaction: The 3-fluorobenzoyl chloride is then reacted with cyclohexylmethylamine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(cyclohexylmethyl)-3-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for its target. The cyclohexylmethyl group may contribute to the compound’s hydrophobic interactions with the target protein, stabilizing the binding complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Nitrogen
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a hydroxyl and dimethylethyl group on the amine side, with a 3-methylbenzamide moiety.
- Properties : Characterized by X-ray crystallography (CCDC 1965367), revealing intermolecular hydrogen bonding due to the hydroxyl group. Unlike the cyclohexylmethyl derivative, this compound exhibits higher polarity, impacting solubility in polar solvents .
N-(2-(Diethylcarbamothioyl)ferrocenyl)-3-fluorobenzamide
- Structure: Incorporates a ferrocene (organometallic) group and a thioamide linkage.
- Properties : The ferrocene moiety introduces redox-active behavior, making it suitable for electrochemical applications or catalysis. The thioamide group enhances metal-binding capacity compared to traditional amides .
- Applications : Investigated in enantioselective amidation reactions under mild conditions .
N-(2-Hydroxyethyl)-3-(trifluoromethyl)benzamide
- Structure : Contains a hydroxyethyl group and a trifluoromethyl substituent.
- Properties : The trifluoromethyl group increases electronegativity and metabolic stability, while the hydroxyethyl group enhances water solubility. This compound is less lipophilic than N-(cyclohexylmethyl)-3-fluorobenzamide .
- Applications : Explored in agrochemical and pharmaceutical research due to improved bioavailability.
Substituent Variations on the Benzamide Ring
N-(3-ethynylphenyl)-3-fluorobenzamide
- Structure : Substituted with an ethynyl group on the phenyl ring.
- Properties: Exhibits polymorphism (Forms I, II, III), with Form II showing the lowest hardness (0.5–1.0 GPa) and elastic modulus (5–10 GPa).
- Applications : Studied for structure-property relationships in crystal engineering.
3-Chloro-N-phenylbenzamide
- Structure : Chloro substituent replaces fluorine, with a phenyl group on the amide nitrogen.
- Properties: Crystallizes in a monoclinic system (P21/c, a = 25.0232 Å) with stronger π-π interactions due to the phenyl group. The chloro substituent increases molecular weight (231.67 g/mol) and alters electronic properties compared to the fluoro analog .
N-(3-fluorophenyl)-4-hydroxybenzamide
Bioactive Derivatives
N-(4-(5-(3-acetamidophenyl)...)-3-fluorobenzamide
- Structure : Part of a 3-phenyl-3H-imidazo[4,5-b]pyridine scaffold with a 3-fluorobenzamide group.
- Properties: Acts as a potent ATP-noncompetitive Akt inhibitor (IC50 < 50 nM). The fluorobenzamide moiety enhances target selectivity and oral bioavailability .
- Applications : Investigated in preclinical cancer therapy for inhibiting tumor proliferation.
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
Comparative Data Table
| Compound Name | Substituents (Amide/Benzamide) | Key Properties | Applications |
|---|---|---|---|
| This compound | Cyclohexylmethyl / 3-fluoro | Lipophilic, H302/H315 hazards | Lab synthesis, intermediates |
| N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Hydroxy-dimethyl / 3-methyl | Polar, hydrogen-bonded crystals | Materials science |
| N-(3-ethynylphenyl)-3-fluorobenzamide | Phenyl-ethynyl / 3-fluoro | Polymorphic, variable mechanical properties | Crystal engineering |
| N-(4-(5-(3-acetamidophenyl)...)-3-fluorobenzamide | Imidazopyridine / 3-fluoro | Akt inhibition (IC50 < 50 nM) | Cancer therapeutics |
| N-(2-Hydroxyethyl)-3-(trifluoromethyl)benzamide | Hydroxyethyl / 3-CF3 | High solubility, metabolic stability | Agrochemicals |
Research Findings and Trends
- Structural Impact on Properties : The cyclohexylmethyl group in this compound enhances lipophilicity but introduces steric hindrance, reducing crystallization efficiency compared to smaller substituents (e.g., hydroxyethyl) .
- Bioactivity : Fluorine substitution in benzamides improves metabolic stability and target binding, as seen in Akt inhibitors .
- Polymorphism : Substituents like ethynyl groups (N-(3-ethynylphenyl)-3-fluorobenzamide) induce polymorphic forms with distinct mechanical behaviors, emphasizing the need for controlled crystallization .
Q & A
Q. What are the recommended synthetic routes for N-(cyclohexylmethyl)-3-fluorobenzamide, and what reaction conditions are critical for high yields?
Methodological Answer: The synthesis typically involves a two-step process:
Amide Bond Formation : React 3-fluorobenzoic acid with cyclohexylmethylamine using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) in anhydrous DMF or THF at 0–25°C.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields the pure product.
Critical factors include moisture control, stoichiometric equivalence of reagents, and inert atmosphere to prevent side reactions. Similar protocols are validated for structurally analogous benzamides .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (in CDCl or DMSO-d) identify the cyclohexylmethyl group (δ 1.0–2.0 ppm for cyclohexyl protons) and the 3-fluorobenzoyl moiety (aromatic protons at δ 7.2–8.0 ppm). F NMR confirms the fluorine position (δ -110 to -115 ppm).
- IR Spectroscopy : Stretching bands for amide C=O (~1650 cm) and N-H (~3300 cm).
- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H] at m/z 250.3 for CHFNO).
Cross-referencing with PubChem data for related compounds ensures accuracy .
Q. How is X-ray crystallography applied to resolve the molecular structure of this compound?
Methodological Answer:
- Crystal Growth : Slow evaporation of a saturated solution in dichloromethane/hexane at 4°C.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 150 K.
- Refinement : SHELXL refines the structure, with R-factors < 0.05 for high-resolution data. For example, the analogous N-cyclohexyl-3-fluorobenzamide (space group P2/c) showed bond lengths of 1.220 Å (C=O) and 1.398 Å (C-F) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if dust/aerosols form.
- Ventilation : Fume hood for synthesis and purification steps.
- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air.
Adapted from safety data for N-cyclohexyl-3-fluorobenzamide, which is classified as H315 (skin irritation) and H319 (eye irritation) .
Advanced Research Questions
Q. How do pH and temperature variations affect the stability and reactivity of this compound?
Methodological Answer:
- Stability Studies :
- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min in N) reveals decomposition above 200°C.
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor via HPLC. Analogous benzamides degrade under strongly acidic/basic conditions via hydrolysis of the amide bond .
- Reactivity : Nucleophilic substitution at the 3-fluoro position is feasible with strong bases (e.g., KCO in DMF at 80°C) .
Q. Can computational methods predict the physicochemical properties or biological activity of this compound?
Methodological Answer:
- Property Prediction : Tools like Gaussian or COSMO-RS calculate logP (~3.2), solubility (~0.1 mg/mL in water), and pKa (~1.5 for the amide).
- Activity Prediction : Molecular docking (AutoDock Vina) against targets like COX-2 or kinases identifies potential binding affinities. QSAR models trained on benzamide derivatives suggest moderate antimicrobial activity .
Q. How can researchers address contradictions in reported crystallographic or spectroscopic data for this compound?
Methodological Answer:
- Data Validation : Cross-check experimental XRD parameters (e.g., unit cell dimensions, R-factors) with deposited CIF files in the Cambridge Structural Database.
- Reproducibility : Standardize NMR acquisition parameters (e.g., 500 MHz, 256 scans) and solvent systems. For example, discrepancies in F NMR shifts may arise from concentration or temperature effects .
Q. What strategies optimize the regioselective functionalization of this compound for structure-activity studies?
Methodological Answer:
- Directed Ortho-Metalation : Use LDA or TMPZnCl·LiCl to deprotonate the ortho position relative to fluorine, enabling halogenation or alkylation.
- Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh), KCO) introduces aryl/heteroaryl groups at the 3-fluoro site.
Optimization requires inert conditions and monitoring by TLC/GC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
